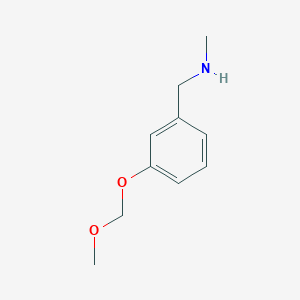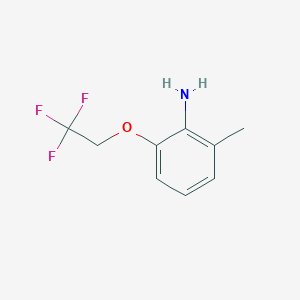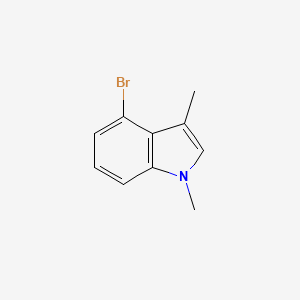
4-Bromo-1,3-dimethyl-1H-indole
Overview
Description
“4-Bromo-1,3-dimethyl-1H-indole” is a chemical compound that belongs to the indole family . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Chemical Reactions Analysis
Indole derivatives show various biologically vital properties . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .
Scientific Research Applications
Crystal Structure and Hirshfeld Surface Analysis
Research on similar compounds, such as 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, has focused on understanding crystal structures and intermolecular interactions. Advanced techniques like Hirshfeld surface analysis, X-ray single crystal diffraction, and DFT (Density Functional Theory) calculations are employed to reveal short intermolecular connections and atom-to-atom interaction percentages, which are vital for understanding molecular behavior and potential applications in materials science and pharmaceuticals (Barakat et al., 2017).
Marine Natural Products and Brominated Alkaloids
Indole derivatives like 4-Bromo-1,3-dimethyl-1H-indole are significant in the study of marine natural products. For example, research on Thorectandra and Smenospongia sponges has led to the isolation of brominated tryptophan derivatives, revealing potential antimicrobial activities. This highlights the role of these compounds in the discovery of new bioactive substances, particularly in marine environments (Segraves & Crews, 2005).
Synthetic Routes and Chemical Transformations
The development of synthetic routes for creating indole derivatives, such as 3,3-dibromo-1,3-dihydroindol-2-ones from indoles, is a key area of research. These studies provide insights into chemical transformations, leading to novel compounds with potential utility in various chemical industries (Parrick et al., 1989).
Potential Biological Activity and Pharmacological Interest
Investigations into the synthesis of derivatives, such as N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides, are significant due to their potential biological activity. Such compounds are explored for their possible roles in pharmaceutical applications, underlining the importance of indole derivatives in drug discovery (Avdeenko et al., 2020).
Photophysical Studies and Material Sciences
Research on the spectroscopy and photophysics of indole derivatives, including studies in various media and temperatures, contributes to a deeper understanding of their optical properties. This knowledge is crucial in developing materials for electronic and photonic applications (Nigam et al., 1996).
properties
IUPAC Name |
4-bromo-1,3-dimethylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-7-6-12(2)9-5-3-4-8(11)10(7)9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKMBPXJDDTZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,3-dimethyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



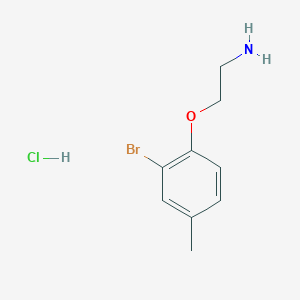
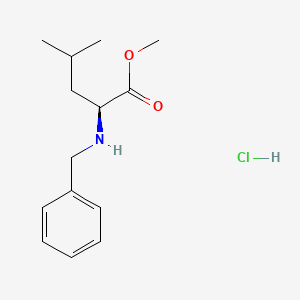
![Pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B3138955.png)
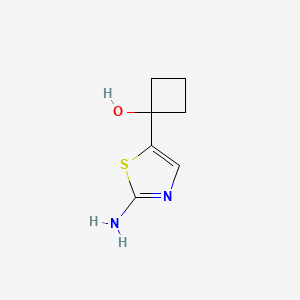

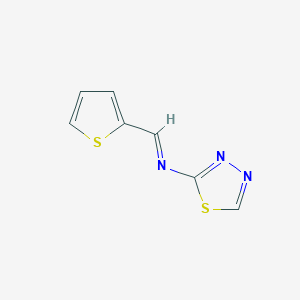
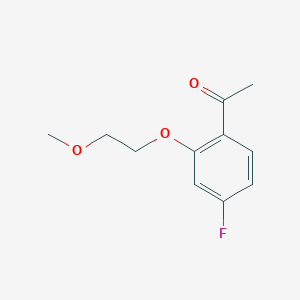
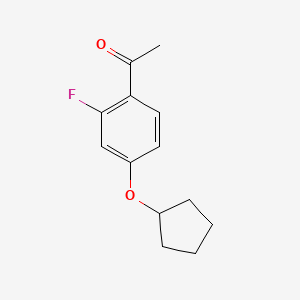
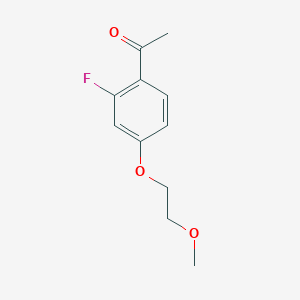
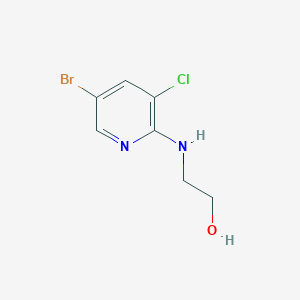
![N-[(E,2R,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B3139017.png)
